molecular formula C13H25NO2 B1458917 Tert-butyl 3-pentylazetidine-1-carboxylate CAS No. 1803611-23-5

Tert-butyl 3-pentylazetidine-1-carboxylate

Cat. No. B1458917
CAS RN: 1803611-23-5
M. Wt: 227.34 g/mol
InChI Key: RMMJFSMDYLOITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-pentylazetidine-1-carboxylate is a heterocyclic organic compound. It has a CAS Number of 1803611-23-5 and a molecular weight of 227.35 . The IUPAC name for this compound is tert-butyl 3-pentylazetidine-1-carboxylate .


Molecular Structure Analysis

The molecular formula of Tert-butyl 3-pentylazetidine-1-carboxylate is C13H25NO2 . The InChI code for this compound is 1S/C13H25NO2/c1-5-6-7-8-11-9-14(10-11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-pentylazetidine-1-carboxylate is a liquid . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point is not specified .

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-pentylazetidine-1-carboxylate: is utilized in organic synthesis as a building block for more complex molecules. Its tert-butyl group can provide steric hindrance, which is beneficial in selective reactions .

Photophysics

Carbazole derivatives, which share structural similarities with Tert-butyl 3-pentylazetidine-1-carboxylate , are studied for their excited-state dynamics and photochemical properties . This compound could be used in investigating energy transfer processes in organic optoelectronic materials.

Environmental Chemistry

The tert-butyl group’s reactivity pattern is significant in environmental chemistry, particularly in biodegradation pathways. Understanding how this group behaves can help in designing environmentally friendly chemicals .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-pentylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-5-6-7-8-11-9-14(10-11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMJFSMDYLOITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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